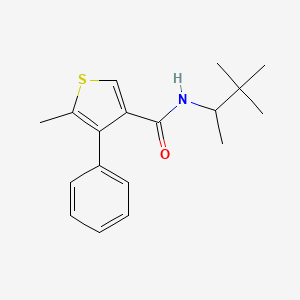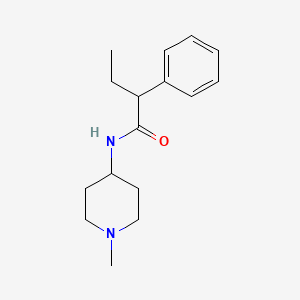
(4-BENZYLPIPERIDINO)(3-ETHOXYPHENYL)METHANONE
概要
説明
4-Benzyl-1-(3-ethoxybenzoyl)piperidine is a synthetic organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a benzyl group attached to the nitrogen atom and an ethoxybenzoyl group at the 3-position of the piperidine ring
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Benzyl-1-(3-Ethoxybenzoyl)Piperidine is the sigma receptor . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are involved in modulating the function of many other proteins, including ion channels and various types of G protein-coupled receptors .
Mode of Action
4-Benzyl-1-(3-Ethoxybenzoyl)Piperidine acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT) . This means that it can increase the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
It is known that sigma receptors, the primary target of this compound, are involved in a variety of physiological processes, including modulation of the immune response, perception of pain, and the functioning of the central nervous system .
Pharmacokinetics
It is known that the compound has a fast onset of action and a short duration . This suggests that it is rapidly absorbed and eliminated from the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of 4-Benzyl-1-(3-Ethoxybenzoyl)Piperidine is an increase in the concentration of certain neurotransmitters (dopamine, norepinephrine, and to a lesser extent, serotonin) in the synaptic cleft . This can lead to increased neurotransmission, which can have various effects depending on the specific neurotransmitter and the area of the brain in which it is released .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(3-ETHOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Attachment of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be attached through acylation reactions, where an ethoxybenzoyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors for hydrogenation steps, automated systems for precise reagent addition, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Benzyl-1-(3-ethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoyl group or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
4-Benzyl-1-(3-ethoxybenzoyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A simpler analogue without the ethoxybenzoyl group, known for its activity as a monoamine releasing agent.
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: A derivative with an iodinated benzylsulfonyl group, studied for its high affinity to sigma receptors.
Uniqueness
4-Benzyl-1-(3-ethoxybenzoyl)piperidine is unique due to the presence of both benzyl and ethoxybenzoyl groups, which may confer distinct chemical and biological properties compared to its analogues
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-24-20-10-6-9-19(16-20)21(23)22-13-11-18(12-14-22)15-17-7-4-3-5-8-17/h3-10,16,18H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKFSABZOALGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182203.png)
![3,5-DIMETHYL-N~4~-[6-METHYL-3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4182209.png)
![N-(2-ethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182212.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxyacetamide](/img/structure/B4182213.png)
![4-(PENTYLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4182221.png)
![[4-(METHYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4182243.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one](/img/structure/B4182252.png)

![N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE](/img/structure/B4182290.png)


![3-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4182313.png)
![N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4182314.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)
